Aglaithioduline
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Overview
Description
Aglaithioduline is a natural product found in Aglaia edulis and Aglaia leptantha with data available.
Scientific Research Applications
Antiviral Activity
Aglaithioduline, derived from the leaves of Aglaia edulis, has been identified for its antiviral properties. Studies reveal that it exhibits slight antiviral activity against herpes simplex virus types 1 and 2 (Saifah et al., 1999).
Potential in Rheumatoid Arthritis Treatment
In an in silico study, this compound showed a ~70% similarity of molecular fingerprints with SAHA, an inhibitor of histone deacetylases (HDACs), using the Tanimoto indexing method. This compound demonstrated a binding affinity with the HDAC8 protein target, suggesting its potential use against rheumatoid arthritis by targeting epigenetic changes (Deshpande et al., 2023).
Synthesis and Structural Elucidation
Research has been conducted on synthesizing and structuring open-chained putrescine bisamide alkaloids, including this compound, from various Aglaia species. This research contributes to the understanding of the chemical nature of this compound (Detterbeck & Hesse, 2002).
Properties
Molecular Formula |
C16H22N2O2S |
---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
(E)-3-methylsulfanyl-N-[4-[(2-phenylacetyl)amino]butyl]prop-2-enamide |
InChI |
InChI=1S/C16H22N2O2S/c1-21-12-9-15(19)17-10-5-6-11-18-16(20)13-14-7-3-2-4-8-14/h2-4,7-9,12H,5-6,10-11,13H2,1H3,(H,17,19)(H,18,20)/b12-9+ |
InChI Key |
HHDWASZUEPJCND-FMIVXFBMSA-N |
Isomeric SMILES |
CS/C=C/C(=O)NCCCCNC(=O)CC1=CC=CC=C1 |
Canonical SMILES |
CSC=CC(=O)NCCCCNC(=O)CC1=CC=CC=C1 |
Synonyms |
aglaithioduline |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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